molecular formula C8H11ClN2 B14838110 2-(6-Chloro-4-methylpyridin-3-YL)ethanamine

2-(6-Chloro-4-methylpyridin-3-YL)ethanamine

Cat. No.: B14838110
M. Wt: 170.64 g/mol
InChI Key: CVRRFLANCKEWGZ-UHFFFAOYSA-N
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Description

2-(6-Chloro-4-methylpyridin-3-YL)ethanamine is a chemical compound with the molecular formula C8H11ClN2. It is a derivative of pyridine, characterized by the presence of a chloro and methyl group on the pyridine ring, and an ethanamine side chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Chloro-4-methylpyridin-3-YL)ethanamine typically involves the chlorination of 4-methylpyridine followed by the introduction of the ethanamine group. One common method includes the reaction of 4-methylpyridine with chlorine gas to form 6-chloro-4-methylpyridine. This intermediate is then reacted with ethylenediamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process typically involves stringent control of temperature, pressure, and reactant concentrations to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(6-Chloro-4-methylpyridin-3-YL)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce various derivatives depending on the nucleophile introduced .

Scientific Research Applications

2-(6-Chloro-4-methylpyridin-3-YL)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-Chloro-4-methylpyridin-3-YL)ethanamine involves its interaction with specific molecular targets. The chloro and methyl groups on the pyridine ring can influence its binding affinity to enzymes and receptors. The ethanamine side chain can interact with various biological pathways, potentially affecting neurotransmitter systems and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-Chloro-4-methylpyridin-3-YL)ethanamine is unique due to the presence of both chloro and methyl groups on the pyridine ring, which can enhance its reactivity and binding affinity in various chemical and biological contexts. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H11ClN2

Molecular Weight

170.64 g/mol

IUPAC Name

2-(6-chloro-4-methylpyridin-3-yl)ethanamine

InChI

InChI=1S/C8H11ClN2/c1-6-4-8(9)11-5-7(6)2-3-10/h4-5H,2-3,10H2,1H3

InChI Key

CVRRFLANCKEWGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1CCN)Cl

Origin of Product

United States

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